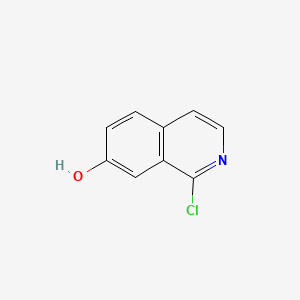
1-Chloroisoquinolin-7-ol
Übersicht
Beschreibung
1-Chloroisoquinolin-7-ol is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.61 .
Molecular Structure Analysis
The IUPAC name for 1-Chloroisoquinolin-7-ol is 1-chloro-7-isoquinolinol . The InChI code for this compound is 1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H .Physical And Chemical Properties Analysis
1-Chloroisoquinolin-7-ol is a powder with a melting point of 202-204 degrees Celsius . It has a molecular weight of 179.61 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Anti-Cancer Agents
1-Chloroisoquinolin-7-ol: is a compound that has garnered attention in pharmaceutical research due to its structural similarity to natural isoquinoline alkaloids, which are known for their anti-cancer properties . The compound’s potential to act as a precursor in the synthesis of novel anti-cancer agents is significant. Researchers are exploring its efficacy in inhibiting the growth of cancer cells, with a focus on breast, lung, and colon cancers.
Medicinal Chemistry: Anti-Malarial Drugs
The structural framework of 1-Chloroisoquinolin-7-ol offers a scaffold for the development of new anti-malarial drugs . Its chlorine substituent may be modified to enhance the compound’s bioactivity against the malaria parasite. This could lead to the creation of more effective treatments for malaria, particularly in strains that have developed resistance to existing medications.
Organic Synthesis: Catalysts and Reagents
In organic synthesis, 1-Chloroisoquinolin-7-ol serves as a versatile catalyst and reagent . Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules. It is particularly useful in catalyzing reactions that form carbon-nitrogen bonds, which are prevalent in many pharmaceuticals and agrochemicals.
Material Science: Dyes and Pigments
The compound’s chemical structure allows it to be used in the synthesis of dyes and pigments . Its chlorine atom can be replaced with other functional groups, enabling the creation of a wide range of colors. This application is particularly relevant in the textile and printing industries, where there is a constant demand for new and stable colorants.
Biochemistry: Enzyme Inhibition Studies
1-Chloroisoquinolin-7-ol: is being studied for its role as an enzyme inhibitor . By binding to the active sites of certain enzymes, it can modulate their activity. This property is crucial for understanding the mechanisms of enzyme-related diseases and for developing drugs that target these enzymes.
Neuropharmacology: Neurotransmitter Modulation
Research into the neuropharmacological applications of 1-Chloroisoquinolin-7-ol is ongoing, with a focus on its ability to modulate neurotransmitter systems . This could have implications for the treatment of neurological disorders such as depression, anxiety, and schizophrenia, where neurotransmitter imbalance is a key factor.
Safety and Hazards
The safety information for 1-Chloroisoquinolin-7-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-chloroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSWNGLUWDWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676385 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168003-06-3 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

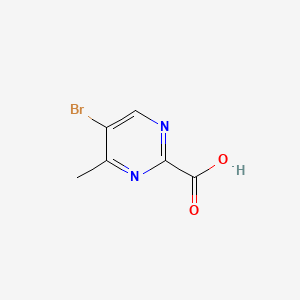

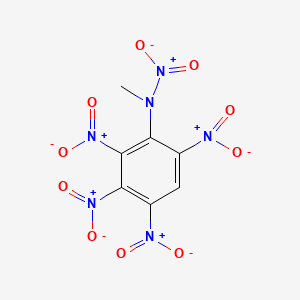

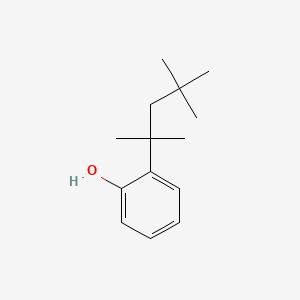
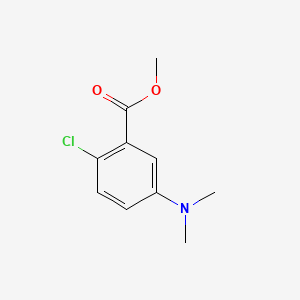
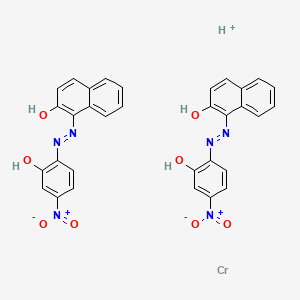

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)